molecular formula C22H25ClN2O4S B1222845 Clentiazem CAS No. 96125-53-0

Clentiazem

Katalognummer B1222845
CAS-Nummer: 96125-53-0
Molekulargewicht: 449 g/mol
InChI-Schlüssel: GYKFWCDBQAFCLJ-RTWAWAEBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Clentiazem is a calcium channel blocker . It is a chlorine derivative of diltiazem .


Synthesis Analysis

This compound is synthesized using cost-efficient starting materials. The synthesis involves the oxidation of N-(N,N-dimethylethanamine)-4-aminophenol to form a quinoneimine, which is then reacted with 3-mercaptopropionic acid via Michael addition. The subsequent addition of a coupling reagent, N,N’-dicyclocarbodiimide (DCC), produces 5-[2-(dimethylamino)ethyl]-8-hydroxy-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one, which is analogous to the core structure of diltiazem and this compound .


Molecular Structure Analysis

The molecular formula of this compound is C22H25ClN2O4S . It is a benzothiazepine derivative with a chlorine molecule at the eighth position of its 1,5-benzothiazepine structure .


Chemical Reactions Analysis

This compound demonstrates both vasorelaxing and negative inotropic actions, similar to other calcium channel blockers . Its coronary vasorelaxing action on the tonic KCl contraction was found to be more potent than diltiazem .


Physical And Chemical Properties Analysis

The molar mass of this compound is 448.9629 . The percent composition is C 58.86%, H 5.61%, Cl 7.90%, N 6.24%, O 14.25%, S 7.14% .

Wissenschaftliche Forschungsanwendungen

Cerebrovascular Protective Properties

Clentiazem, a cerebrovascular-selective calcium channel blocker, has been shown to protect against chronic cerebral vasospasm in rabbits. When administered before subarachnoid hemorrhage, it reduced angiographic narrowing and prevented many changes in the basilar artery caused by subarachnoid hemorrhage, including increased wall stiffness and reduced relaxation to acetylcholine (Vorkapic, Bevan, & Bevan, 1991).

Impact on Cardiovascular Function

This compound has been compared with other calcium channel blockers in isolated rabbit right atria and vascular smooth muscle. It demonstrated selective potency for relaxing potassium-induced contractions in basilar arteries compared to mesenteric arteries (Mecca & Love, 1992).

Influence on Lipid Deposition

Research indicates that this compound inhibits lipid deposition in the aortas of cholesterol-fed rats without affecting plasma lipid concentrations. It also reduced the number of intimal monocytes and foam cells, suggesting potential anti-atherogenic effects (Nunnari, Fisher, & White, 1992).

Treatment of Hypertension

A pilot test on the antihypertensive effects of this compound in patients with essential hypertension showed that it significantly reduced blood pressure. Its safety profile was deemed acceptable, with minimal side effects observed in patients (Kawakita et al., 1991).

Role in Stroke Management

This compound has demonstrated cerebrovascular protective properties in experimental studies. It showed effects on pial arteries and cerebral blood flow, suggesting therapeutic value in transient focal cerebral ischemia (Sakaki et al., 1993).

Interaction with Other Medications

This compound, along with its basic metabolites, showed inhibitory effects on collagen-induced platelet aggregation in human platelets. These effects were enhanced in the presence of aspirin or ticlopidine, indicating potential for combination therapy in thrombotic disorders (Odawara et al., 1994).

Cardioprotective Effects

Research on epinephrine-induced cardiomyopathy in rats found that this compound attenuated cardiac injury, possibly through its effect on the adrenergic pathway. It showed a dose-dependent reduction in ventricular ischemic lesions and fibrosis (Deisher et al., 1993).

Wirkmechanismus

Clentiazem works by blocking calcium channels, which leads to vasodilation . It has been found to have beneficial effects such as protective effects on the brain and renal tissue as well as prolonged hypotensive action in various models of experimental hypertension .

Safety and Hazards

Clentiazem has been found to produce certain antihypertensive effects with sufficient safety . Side effects such as dizziness, general malaise, and gait disturbances were observed in a small percentage of patients .

Eigenschaften

IUPAC Name

[(2S,3S)-8-chloro-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O4S/c1-14(26)29-20-21(15-5-8-17(28-4)9-6-15)30-19-13-16(23)7-10-18(19)25(22(20)27)12-11-24(2)3/h5-10,13,20-21H,11-12H2,1-4H3/t20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKFWCDBQAFCLJ-RTWAWAEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(SC2=C(C=CC(=C2)Cl)N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H](SC2=C(C=CC(=C2)Cl)N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901028074
Record name Clentiazem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901028074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

96125-53-0
Record name Clentiazem
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96125-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clentiazem [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096125530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clentiazem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901028074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLENTIAZEM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40DK034DRC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clentiazem
Reactant of Route 2
Reactant of Route 2
Clentiazem
Reactant of Route 3
Reactant of Route 3
Clentiazem
Reactant of Route 4
Clentiazem
Reactant of Route 5
Reactant of Route 5
Clentiazem
Reactant of Route 6
Reactant of Route 6
Clentiazem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.